The compound can be synthesized through various methods, typically involving the reaction of isatoic anhydrides or derivatives with other organic compounds. Its presence in numerous synthetic pathways highlights its importance in organic synthesis and drug development.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is classified as an organic heterocyclic compound. It falls under the broader category of carboxylic acids due to the presence of a carboxyl functional group (-COOH) in its structure.
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves several steps:
The reaction conditions typically include heating under reflux in solvents such as ethanol or dimethylformamide (DMF), with yields varying depending on the specific reaction conditions and purity requirements. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are used to confirm the structure of the synthesized compounds .
The molecular structure of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid features a fused ring system comprising a quinoline core with a hydroxyl group at position 4 and a carboxylic acid at position 3.
The molecular formula is C_10H_7NO_3, with a molar mass of approximately 193.17 g/mol. The compound typically crystallizes as colorless crystals with a melting point around 270 °C .
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid participates in various chemical reactions:
These reactions are often facilitated by specific conditions such as solvent choice and temperature control, influencing the regioselectivity and yield of products.
The mechanism of action for 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with biological targets:
In vitro studies have demonstrated its efficacy against various cancer cell lines, showcasing its potential as a therapeutic agent.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is typically found as colorless crystals or powders that are soluble in organic solvents but less so in water.
The compound is characterized by:
Relevant analyses include:
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several applications:
Research continues to explore its full potential within these domains, highlighting its significance in both academic and industrial settings .
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (molecular formula: C10H7NO4, molecular weight: 205.17 g/mol) represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural modifiability [1] [8]. This bicyclic framework features three key functional sites: the C-3 carboxylic acid (enabling salt formation or esterification), the N-1 position (permitting alkylation), and the C-4 hydroxyl group (participating in tautomerism and metal coordination). These features facilitate targeted interactions with diverse biological macromolecules, particularly enzymes requiring metal cofactors for catalytic activity [4] [6]. The compound serves as a foundational template for developing agents against recalcitrant infectious diseases, including tuberculosis, hepatitis B, and HIV/AIDS, where resistance to existing therapeutics drives the need for novel chemotypes [2] [4].
Table 1: Core Chemical Data for 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid
Property | Value |
---|---|
Systematic Name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |
CAS Registry Number | Not Specified in Sources |
Molecular Formula | C₁₀H₇NO₄ |
Molecular Weight | 205.17 g/mol |
PubChem CID | 54697499 |
Key Functional Groups | C-3 Carboxylic Acid, N-1 Amide, C-4 Enolic Hydroxyl |
The synthesis and exploration of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives emerged prominently in the mid-to-late 20th century, paralleling efforts to optimize quinolone antibiotics. Early synthetic routes, such as the condensation of 2-aminobenzaldehyde with diethyl malonate catalyzed by piperidine, established efficient access to the core structure . However, significant pharmacological interest intensified with the discovery that modifications at the N-1, C-6, and C-7 positions yielded compounds with potent biological activities beyond classical antibacterial effects.
A pivotal development involved the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 2-nitrobenzylidenehydrazides. These derivatives demonstrated significant antitubercular activity against Mycobacterium tuberculosis strains. Their mechanism involved reduction to bioactive quinoline-3-carboxamides by zinc in glacial acetic acid or conversion to symmetrical N,N′-di(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinoyl)hydrazines under refluxing triethylphosphite conditions [2]. Concurrently, researchers recognized the scaffold's potential in central nervous system (CNS) drug discovery. Structural analogy between 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides (sulfo analogues) and established nonsteroidal anti-inflammatory drugs (NSAIDs) like oxicams highlighted the core's adaptability for designing novel analgesics. This isomer relationship, differing only in the reciprocal arrangement of nitrogen and sulfur atoms within the thiazine ring, suggested shared target engagement pathways relevant to pain modulation [3].
Table 2: Early Pharmacological Applications of Key Derivatives
Derivative Class | Key Structural Modification | Primary Biological Activity | Synthetic Method Highlight |
---|---|---|---|
1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 2-nitrobenzylidenehydrazides | N-1 Substituent (R), 2-Nitrobenzylidenehydrazide at C-3 | Antitubercular | Reduction (Zn/AcOH) or Reflux (P(OEt)₃) of Hydrazides [2] |
4-Hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides | Sulfo analogue (S instead of CH at 2-position), C-3 Carboxamide | Analgesic (Structural isomer of Oxicam NSAIDs) | Amidation of Esters with Amines in Xylene [3] |
N-(Arylalkyl)-1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides | N-1 Substituent (R), C-3 Arylalkylamide | Potent Analgesics | Direct Amidation in Low-Boiling Alcohols [3] |
The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold has proven exceptionally versatile in generating analogues with potent activity against viral and bacterial pathogens, primarily through targeted inhibition of essential enzymes.
Rational drug design efforts identified the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid moiety as a potent bioisostere for β-diketo acid (DKA) pharmacophores within HIV-1 integrase (IN) inhibitors. DKAs, like the pioneering L-731,988, selectively inhibit the strand transfer step of HIV-1 DNA integration, a divalent metal ion (Mg²⁺/Mn²⁺)-dependent process [4]. Computational and structural studies revealed that the quinoline core's C-3 carboxylate and C-4 hydroxyl groups effectively chelate the active site metal ions within the IN catalytic core (PDB: 1BL3), mirroring the DKA binding mode. This culminated in the development of 4-quinolone-3-carboxylic acid derivatives such as GS-9137 (Elvitegravir). Elvitegravir emerged as a clinical candidate, demonstrating high efficacy in late-stage trials. Key structural optimizations involved strategic substitutions at the N-1 position (e.g., methyl, benzyl) and the C-6/C-7 positions (e.g., methyl, halogens, heterocycles) to enhance potency, metabolic stability, and pharmacokinetic profiles [4]. This work validated the quinoline-3-carboxylic acid scaffold as a viable platform for overcoming limitations of early diketo acid inhibitors.
Structural analogy between 4-hydroxyquinoline-3-carboxylates and Heteroaryl Dihydropyrimidines (HAPs, e.g., BAY 41-4109) spurred investigations into their anti-HBV potential. Molecular docking simulations predicted that methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its O-methylated derivative methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate could effectively bind to the dimeric interface of the HBV core (HBcAg) protein (PDB IDs: 5E0I, 5T2P, 5WRE, 5GMZ). This interaction potentially disrupts proper capsid assembly, akin to the mechanism of HAPs [7]. Crucially, in vitro studies confirmed these derivatives significantly inhibited HBV replication at low micromolar concentrations (10 µM), positioning them as promising leads for novel core protein allosteric modulators (CpAMs). The sulfur atom at the C-2 position (methylthio group) was identified as a critical feature for this activity [7].
Beyond antivirals, structural manipulation of the core scaffold yields compounds with diverse antimicrobial profiles:
Table 3: Key Antiviral Analogues and Their Target Interactions
Compound Class/Example | Target Pathogen/Enzyme | Key Structural Features for Activity | Reported Activity/Mechanism Insight |
---|---|---|---|
4-Quinolone-3-carboxylic acids (e.g., GS-9137/Elvitegravir) | HIV-1 Integrase | C-3 Carboxylate, C-4 Hydroxyl (Metal chelation), N-1 Alkyl (e.g., CH₂OMe), Optimized C-6/C-7 substituents (e.g., methyl, oxazole) | Potent strand transfer inhibition, Clinical candidate [4] |
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Hepatitis B Virus (HBV Core Protein) | C-2 Methylthio, C-3 Ester (or free acid), C-4 Hydroxyl | Disrupts capsid assembly, Inhibits replication in vitro (10 µM) [7] |
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | Hepatitis B Virus (HBV Core Protein) | C-2 Methylthio, C-3 Ester, C-4 Methoxy | Predicted binding to dimer interface, Inhibits replication in vitro [7] |
Hit Compound 1a (Roquinimex analogue) | HIV-1 Integrase | C-3 Carboxylate, C-4 Hydroxyl, Specific N-1 and C-6 substituents | IC₅₀ = 9 µM (Both 3'-processing & strand transfer) [4] |
The ongoing exploration of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives continues to leverage sophisticated structure-based design, molecular docking, and in vitro screening. This approach aims to refine interactions with established targets like HIV IN and HBV core protein, while also uncovering novel therapeutic applications against evolving and resistant pathogens. The scaffold's inherent flexibility for chemical modification ensures its enduring relevance in antimicrobial and antiviral drug discovery pipelines [4] [6] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: